molecular formula C16H19N5O4S B14999345 N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B14999345
M. Wt: 377.4 g/mol
InChI Key: JSPHHBWZWRMUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a furan ring, a triazine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.

    Synthesis of the Triazine Ring: The triazine ring can be formed by the reaction of appropriate amines with cyanuric chloride under controlled conditions.

    Coupling Reactions: The furan and triazine rings are then coupled using suitable reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of amide derivatives containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazine ring can be reduced to form tetrahydrotriazine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrotriazine derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is unique due to its combination of a furan ring, a triazine ring, and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C16H19N5O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H19N5O4S/c1-12(22)19-13-4-6-15(7-5-13)26(23,24)20-16-17-10-21(11-18-16)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,19,22)(H2,17,18,20)

InChI Key

JSPHHBWZWRMUAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.